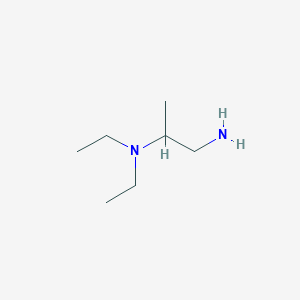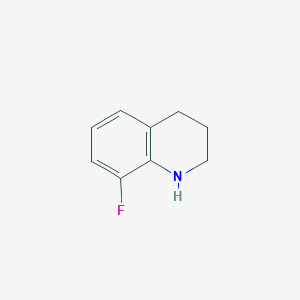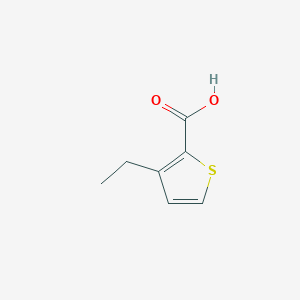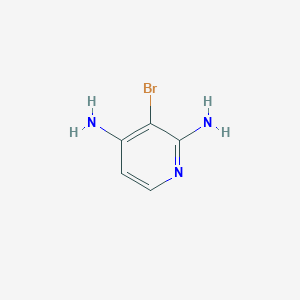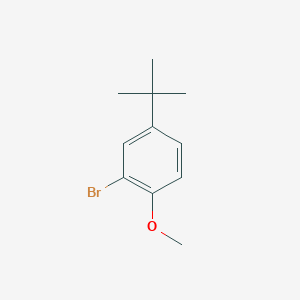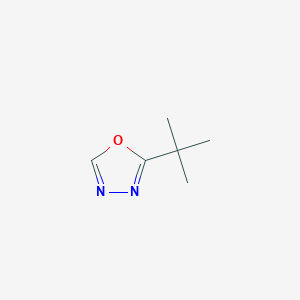
2-Tert-butyl-1,3,4-oxadiazole
説明
2-Tert-butyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C6H10N2O . It is also known by other names, including tert-butyl-1,3,4-oxadiazole and 2-tert-butyl-[1,3,4]oxadiazole . The compound’s structure consists of a five-membered heterocyclic ring containing oxygen and nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves various methods, including cyclization reactions. Researchers have explored both experimental and computational approaches to obtain this compound. Further studies are needed to optimize synthetic routes and improve yields .
Molecular Structure Analysis
The molecular formula of this compound indicates a total of nine heavy atoms (carbon, nitrogen, and oxygen). The compound’s exact mass is approximately 126.08 g/mol . Its canonical SMILES representation is CC©©C1=NN=CO1 .
Chemical Reactions Analysis
This compound has been investigated for its reactivity in various chemical reactions. Researchers have explored its potential as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs) to enhance device efficiency . Additionally, it exhibits interesting properties in the context of corrosion inhibition .
Physical And Chemical Properties Analysis
科学的研究の応用
Photophysics and FRET Applications
A novel green light-emitting 1,3,4-oxadiazole molecule, 2-(4-((E)-2-(5-((E)-4-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)styryl)thiophen-2-yl)vinyl)-5-(4-tert-butylphenyl)1,3,4-oxadiazole (2TVPO), was synthesized for photophysical studies. Its thermal, photophysical, and electrochemical properties have been explored, particularly in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots, demonstrating high FRET efficiency and strong dipole-dipole interaction tendency (Pujar et al., 2017).
Antioxidant Activity
Several 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and their antioxidant properties were tested. Compounds exhibited significant free-radical scavenging ability, assessed using DPPH and ferric reducing antioxidant power assays (Shakir et al., 2014).
Enzymatic C-Demethylation Studies
The enzymatic C-demethylation of a specific 1,3,4-oxadiazole derivative, LC15-0133, was studied in rat liver microsomes. The study focused on its metabolic reactions, mainly hydroxylation and carbonyl reduction, contributing to the understanding of its metabolic pathways (Yoo et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives were investigated for their potential use in OLEDs. These derivatives exhibit thermally activated delayed fluorescence (TADF), making them suitable for high-efficiency OLEDs. The study provided insights into their solution fluorescence behavior and efficiency in OLED applications (Cooper et al., 2022).
Fluorescence Chemosensor for Zn2+
A 1,3,4-oxadiazole-based fluorescent chemosensor was designed for detecting Zn2+ in aqueous solution. The sensor exhibited a prominent fluorescence enhancement for Zn2+, analyzed by time-resolved fluorescence decay and DFT calculations. Its application in living cell imaging was also demonstrated (Zhou et al., 2012).
作用機序
Target of Action
Oxadiazoles, in general, have been found to exhibit a wide range of biological activities . For instance, some oxadiazole derivatives have shown antibacterial, antiviral, and anti-leishmanial activities . The specific targets for these activities are diverse and depend on the specific derivative and its functional groups .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring . The specific interactions and resulting changes would depend on the particular target and the surrounding biochemical environment .
Biochemical Pathways
Oxadiazoles have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would be dependent on the specific target and the biological context .
Pharmacokinetics
The pharmacokinetic properties of oxadiazole derivatives can vary widely depending on their specific chemical structures . The impact on bioavailability would be determined by factors such as absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Result of Action
Given the broad range of biological activities associated with oxadiazoles, the effects could potentially include alterations in cellular processes, inhibition of specific enzymes or receptors, or disruption of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-oxadiazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the specific biological context and the presence of other drugs or substances .
生化学分析
Biochemical Properties
2-Tert-butyl-1,3,4-oxadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with various biomolecules, including enzymes such as cytochrome P450 and other oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes. This binding can lead to either inhibition or activation of the enzyme’s catalytic activity, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key enzymes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be more complex. Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can lead to alterations in cell growth and differentiation. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These adverse effects are often associated with the accumulation of reactive oxygen species and the disruption of cellular homeostasis. It is important to carefully monitor the dosage and duration of exposure to this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the oxidation and subsequent metabolism of the compound, resulting in the formation of various metabolites. The metabolic pathways of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. These metabolic processes are essential for the detoxification and elimination of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross biological membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is often mediated by specific targeting signals and post-translational modifications, which direct the compound to its appropriate subcellular destinations. The activity of this compound can be influenced by its localization, as it can interact with different biomolecules in distinct cellular compartments .
特性
IUPAC Name |
2-tert-butyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCKKFZFOFBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464983 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251540-53-1 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the m-terphenyloxadiazole derivatives suitable for use as electron transporting materials in blue phosphorescent OLEDs?
A1: The m-terphenyloxadiazole derivatives, specifically tOXD-mTP and tpOXD-mTP, possess several key characteristics that make them well-suited as ETMs in blue phosphorescent OLEDs []:
- High Triplet Energy Gaps (ET): Both tOXD-mTP and tpOXD-mTP exhibit high ET values of 2.83 eV and 2.90 eV, respectively []. This is crucial for efficiently confining the triplet exciton within the emitting layer, preventing energy transfer losses and enabling efficient blue phosphorescence.
- Effective Electron Transport: The incorporation of two oxadiazolyl groups and a m-terphenyl linkage within the molecular structure contributes to efficient electron transport properties []. This facilitates the movement of electrons through the ETM layer to the emissive layer.
- Improved Device Performance: OLED devices utilizing tOXD-mTP and tpOXD-mTP as ETMs demonstrate significantly enhanced performance compared to devices using the conventional ETM OXD-7 []. This is evident in the higher current efficiencies and external quantum efficiencies achieved, highlighting the effectiveness of these novel materials in improving device performance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



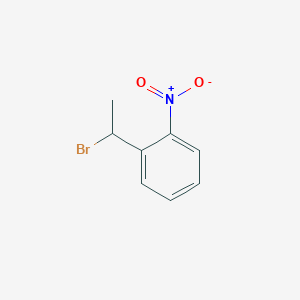
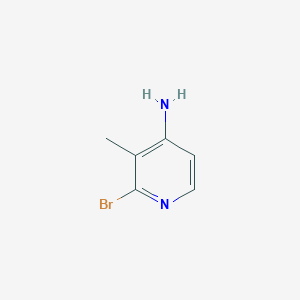

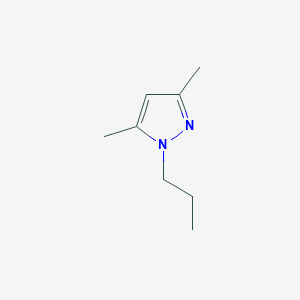
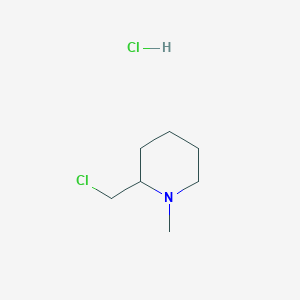
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)

